6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiprinast involves the regioselective synthesis of thienopyrimidine derivatives. One of the methods includes reacting a mixture of compounds with specific reagents under controlled conditions to yield the desired product . The molecular formula of Tiprinast is C12H14N2O3S, and its molecular weight is 266.316 .
Industrial Production Methods: Industrial production methods for Tiprinast are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including regioselective reactions and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Tiprinast undergoes various chemical reactions, including:
Oxidation: Tiprinast can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Tiprinast into reduced forms, altering its chemical structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the Tiprinast molecule, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while reduction can produce reduced forms of Tiprinast.
Scientific Research Applications
Tiprinast has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Tiprinast serves as a model compound for studying thienopyrimidine derivatives and their chemical properties.
Biology: It has been used in biological studies to understand its effects on allergic reactions and immune responses.
Industry: The compound’s stability and efficacy make it a candidate for developing new antiallergy medications and formulations.
Mechanism of Action
Tiprinast exerts its effects by inhibiting the release of histamine from mast cells, thereby preventing allergic reactions . It resembles disodium cromoglycate in its mechanism but is more potent and longer-acting. The molecular targets include histamine receptors and pathways involved in allergic responses.
Comparison with Similar Compounds
Disodium Cromoglycate (Cromolyn): Both Tiprinast and cromolyn inhibit histamine release from mast cells, but Tiprinast is more potent and longer-acting.
Ketotifen: Another antiallergy compound that stabilizes mast cells and prevents histamine release.
Nedocromil: Similar to cromolyn, it is used to prevent allergic reactions by stabilizing mast cells.
Uniqueness of Tiprinast: Tiprinast’s uniqueness lies in its higher potency and longer duration of action compared to similar compounds like disodium cromoglycate. Its chemical structure also allows for various modifications, potentially leading to the development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)18-11-8(7)10(15)13-9(14-11)12(16)17/h5,8H,4H2,1-3H3,(H,16,17) |
InChI Key |
FCJHZWBFLGYRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2C(=NC(=NC2=O)C(=O)O)S1)CC(C)C |
Origin of Product |
United States |
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